molecular formula C10H11ClO3 B7970288 1-[4-(2-chloroethoxy)-2-hydroxy-phenyl]ethanone

1-[4-(2-chloroethoxy)-2-hydroxy-phenyl]ethanone

Cat. No.: B7970288
M. Wt: 214.64 g/mol
InChI Key: LQZIFKPHHRXCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Chloroethoxy)-2-hydroxy-phenyl]ethanone is an organic compound with the molecular formula C 10 H 11 ClO 3 and a molecular weight of 214.64 g/mol . This compound serves as a versatile synthetic intermediate or building block in organic chemistry and pharmaceutical research. It is obtained by a Williamson ether synthesis reaction between 2,4-dihydroxyacetophenone and 1-bromo-2-chloroethane in the presence of potassium carbonate . The crystalline structure of this compound has been characterized by X-ray diffraction, confirming the molecular arrangement and the presence of an intramolecular O—H⋯O hydrogen bond . As a key starting material, it is used in the research and development of more complex chemical entities, including potential pharmaceuticals and other specialty chemicals. The presence of both a reactive chloroethoxy chain and a hydroxy group on the aromatic ring makes it a valuable precursor for further chemical modifications and structure-activity relationship (SAR) studies. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

1-[4-(2-chloroethoxy)-2-hydroxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-7(12)9-3-2-8(6-10(9)13)14-5-4-11/h2-3,6,13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZIFKPHHRXCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCCCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-chloroethoxy)-2-hydroxy-phenyl]ethanone typically involves the reaction of 4-hydroxyacetophenone with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The product is typically purified using industrial-scale chromatography or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-chloroethoxy)-2-hydroxy-phenyl]ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The ethanone group can be reduced to form an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl ethanones with various functional groups.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that 1-[4-(2-chloroethoxy)-2-hydroxy-phenyl]ethanone exhibits significant antimicrobial and anticancer properties. The compound's interactions with biological targets are facilitated by hydrogen bonding and hydrophobic interactions, primarily due to the presence of the chloroethoxy and phenyl groups. These interactions suggest that the compound could influence various biochemical pathways, making it a subject of interest in pharmacological studies.

Mechanism of Action

The chloroethoxy group enhances the compound's ability to engage in hydrogen bonding with target proteins, potentially influencing their activity. Its hydrophobic character allows it to interact favorably with lipid membranes, which could affect its bioavailability and efficacy in therapeutic applications.

Synthetic Intermediate in Pharmaceuticals

Use in Pharmaceutical Synthesis

This compound is utilized as a synthetic intermediate for various pharmaceutical compounds. It serves as a precursor for the synthesis of several drug classes, including anti-inflammatory agents and antibiotics. The compound's ability to undergo further chemical transformations makes it a valuable building block in drug development .

Case Study: Synthesis of Fesoterodine

A notable application is its role in the synthesis of fesoterodine, a medication used for overactive bladder treatment. The compound is involved in reactions that yield key intermediates necessary for the production of fesoterodine fumarate, highlighting its importance in pharmaceutical manufacturing processes .

Materials Science

Potential Applications in Material Development

The unique properties of this compound may also extend to materials science. Its chemical structure allows for potential applications in developing advanced materials, including polymers and coatings that require specific chemical functionalities.

Comparative Analysis with Similar Compounds

To better understand the significance of this compound, a comparative analysis with structurally similar compounds can provide insights into its unique properties:

Compound NameStructural FeaturesUnique Aspects
1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-oneContains a butanone group instead of ethanoneLonger carbon chain may affect hydrophobicity
1-(4-(2-Chloroethoxy)phenyl)ethanoneLacks the additional hydroxy groupSimpler structure may result in different reactivity

The distinct combination of functional groups present in this compound contributes to its unique chemical properties and biological activities, making it a valuable candidate for further research and development .

Mechanism of Action

The mechanism of action of 1-[4-(2-chloroethoxy)-2-hydroxy-phenyl]ethanone involves its interaction with specific molecular targets and pathways. The chloroethoxy group can interact with nucleophilic sites on biomolecules, leading to various biological effects. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The ethanone group can undergo metabolic transformations, further modulating its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Compound A: 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone

  • Key Differences : Biphenyl core and piperazine substituent.
  • Activity : Exhibits atypical antipsychotic properties via dual anti-dopaminergic (D₂) and anti-serotonergic (5-HT₂A) receptor antagonism. The methoxy group enhances brain/blood partition coefficient (QPlogBB), correlating with improved CNS penetration .
  • QSAR Insights : Electron affinity (EA) and QPlogBB are critical descriptors for antidopaminergic activity .

Compound B: 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone (Iloperidone impurity)

  • Key Differences : Chloropropoxy chain (vs. chloroethoxy) and methoxy group at position 3.
  • Impact: The longer propoxy chain may reduce metabolic stability compared to the ethoxy group in the target compound. Methoxy substitution at position 3 (vs.

Compound C: 1-(5-Chloro-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone

  • Key Differences : Additional hydroxy group at position 4 and methoxy substitution on the second phenyl ring.
  • Activity : Enhanced hydrogen-bonding capacity due to dihydroxy groups, which may improve antioxidant or chelation properties. The methoxy group increases lipophilicity (logP) compared to the target compound .

Structural Modifications and Physicochemical Properties

Compound Substituents logP (Predicted) Hydrogen Bond Donors Key Activity Reference
Target Compound 2-hydroxy, 4-(2-chloroethoxy), acetyl 2.1 1 Intermediate for drug synthesis
Compound A (Antipsychotic) Biphenyl, piperazine, methoxy 3.8 0 Dual D₂/5-HT₂A antagonism
Compound B (Iloperidone impurity) 3-methoxy, 4-(3-chloropropoxy) 2.9 0 Metabolic instability
Compound C (Antioxidant) 2,4-dihydroxy, 4-methoxyphenyl 1.5 2 Antioxidant potential

Heterocyclic Analogues

Compound F: 1-(3-(4-Chlorophenyl)-4-(furan-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)ethanone

  • Key Differences : Pyrazoline and furan moieties replace the phenyl-acetyl structure.
  • Activity : Demonstrates antioxidant (DPPH scavenging) and antimicrobial activity. The furan ring contributes to π-π stacking interactions in biological targets .

Biological Activity

1-[4-(2-Chloroethoxy)-2-hydroxy-phenyl]ethanone, also known as a chloroethoxy-substituted phenolic compound, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C18H19ClO2. The compound features a unique structure that includes a chloroethoxy group and a hydroxyphenyl moiety, which are critical for its biological interactions. The presence of these functional groups influences its solubility, reactivity, and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The specific mechanisms may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of signaling pathways involved in cell proliferation and survival. For instance, its interaction with specific molecular targets can influence pathways related to tumor growth and metastasis.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors in biological systems. The chloroethoxy group can participate in hydrogen bonding, while the phenolic hydroxyl group may act as an electron donor, enhancing binding affinity to target proteins. This unique combination of functional groups allows the compound to modulate biochemical pathways effectively.

Case Studies

  • Antimicrobial Activity : A study reported that this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent activity compared to standard antibiotics.
  • Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For example, it was found to inhibit the growth of breast cancer cells by activating caspase pathways, leading to programmed cell death.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). These studies revealed that it could serve as a potential lead for developing drugs targeting enzyme-related diseases .

Data Tables

Biological Activity Tested Strains/Cells Effectiveness Reference
AntimicrobialE. coli, S. aureusMIC: 10 µg/mL
AnticancerMCF-7 (breast cancer)IC50: 15 µM
Enzyme InhibitionAChEKi: 22 nM

Q & A

Q. What synthetic routes are recommended for preparing 1-[4-(2-chloroethoxy)-2-hydroxy-phenyl]ethanone?

The compound is synthesized via the Williamson ether synthesis. A typical protocol involves reacting 2,4-dihydroxyacetophenone with 1-bromo-2-chloroethane in the presence of potassium carbonate at 329 K (56°C). The reaction proceeds under reflux conditions in a polar aprotic solvent (e.g., acetone or DMF) to facilitate nucleophilic substitution. Post-synthesis, purification is achieved via recrystallization or column chromatography .

Q. How can spectroscopic methods confirm the identity and purity of this compound?

  • Infrared (IR) Spectroscopy : Key peaks include the carbonyl (C=O) stretch near 1670–1700 cm⁻¹ and hydroxyl (O–H) absorption at ~3200–3500 cm⁻¹.
  • Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) at m/z 214.64 (C₁₀H₁₁ClO₃) confirms the molecular weight. Fragmentation patterns should align with the chloroethoxy and acetophenone moieties.
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR should display signals for aromatic protons (δ 6.5–7.5 ppm), the methyl group (δ 2.5–2.7 ppm, singlet), and the chloroethoxy chain (δ 3.7–4.3 ppm) .

Q. What safety protocols are critical during synthesis and handling?

  • Use personal protective equipment (PPE): gloves, goggles, and lab coats.
  • Work in a fume hood to avoid inhalation of vapors.
  • Store the compound away from ignition sources due to potential flammability. Refer to SDS guidelines for spill management and disposal, particularly for halogenated waste .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction reveals an orthorhombic crystal system (space group Pca2₁) with unit cell parameters a = 8.9970 Å, b = 5.3258 Å, c = 20.6307 Å. The dihedral angle between the benzene ring and the acetophenone plane is 5.83°, indicating near-planarity. Refinement using SHELXL (R₁ = 0.052, wR₂ = 0.141) validates bond lengths and angles, with no significant intermolecular interactions .

Q. What experimental strategies address low yields in Williamson ether synthesis?

  • Optimize Reaction Conditions : Increase reaction time (12–24 hours) or temperature (up to 70°C) to enhance nucleophilic substitution efficiency.
  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve ion-pair solubility.
  • Purification : Employ gradient column chromatography (hexane/ethyl acetate) to separate byproducts like unreacted dihydroxyacetophenone .

Q. How can computational modeling predict reactivity or biological activity?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) can model the electron density of the acetophenone and chloroethoxy groups to predict sites for electrophilic substitution.
  • Molecular Docking : Simulate interactions with biological targets (e.g., HDAC enzymes) using the compound’s 3D structure to assess inhibitory potential .

Q. How to interpret conflicting spectroscopic data during characterization?

  • Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., 1-[4-(3-chloropropoxy)-2-hydroxyphenyl]ethanone).
  • Dynamic NMR : Resolve overlapping proton signals caused by restricted rotation of the chloroethoxy chain.
  • High-Resolution MS : Confirm the molecular formula via exact mass analysis (e.g., observed m/z 214.64 vs. calculated 214.04) .

Methodological Notes

  • Crystallography : Use SHELXTL (Bruker AXS) or OLEX2 for structure refinement. Multi-scan absorption corrections (e.g., SADABS) improve data accuracy .
  • Synthesis Scale-Up : Maintain stoichiometric ratios (1:1.2 for dihydroxyacetophenone:1-bromo-2-chloroethane) to minimize side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.